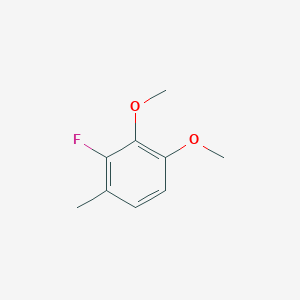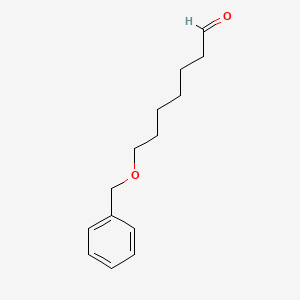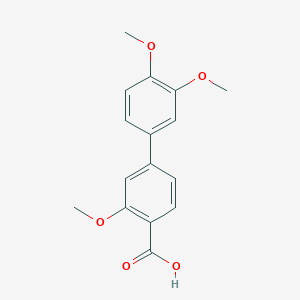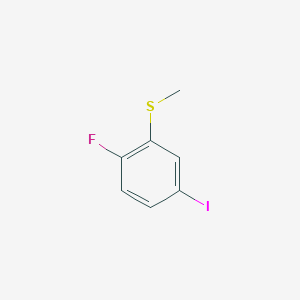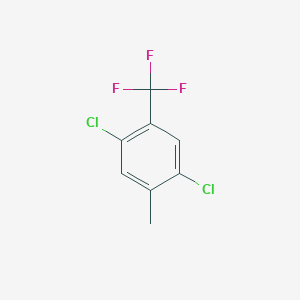
2,5-Dichloro-4-(trifluoromethyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(trifluoromethyl)toluene, also known as 2,5-DCMT, is a halogenated toluene compound. It is a colorless liquid with a strong, sweet smell and is used in various industrial and scientific applications. 2,5-DCMT is an important intermediate in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as an additive in fuel and lubricant formulations, and as a solvent in the production of plastics and resins.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,5-Dichloro-4-(trifluoromethyl)toluene involves the chlorination of 2,5-dichlorotoluene followed by the introduction of a trifluoromethyl group.
Starting Materials
2,5-dichlorotoluene, trifluoromethyl chloride, AlCl3, FeCl3, HCl, NaOH, wate
Reaction
Step 1: Chlorination of 2,5-dichlorotoluene using AlCl3 or FeCl3 as a catalyst and HCl as a reactant to yield 2,5-dichloro-4-methylchlorobenzene., Step 2: Treatment of 2,5-dichloro-4-methylchlorobenzene with NaOH and water to yield 2,5-dichloro-4-methylphenol., Step 3: Reaction of 2,5-dichloro-4-methylphenol with trifluoromethyl chloride in the presence of a base to yield 2,5-Dichloro-4-(trifluoromethyl)toluene.
Mechanism Of Action
2,5-Dichloro-4-(trifluoromethyl)toluene is a halogenated toluene compound, and its mechanism of action is similar to that of other halogenated compounds. It is believed to act as a nucleophile, forming a covalent bond with the substrate molecule and resulting in the formation of a new product.
Biochemical And Physiological Effects
2,5-Dichloro-4-(trifluoromethyl)toluene has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to have cytotoxic effects in some cell lines.
Advantages And Limitations For Lab Experiments
2,5-Dichloro-4-(trifluoromethyl)toluene has several advantages when used in laboratory experiments. It is a relatively stable compound, and it is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and readily soluble in many organic solvents. However, it is flammable and should be handled with caution.
Future Directions
The use of 2,5-Dichloro-4-(trifluoromethyl)toluene in scientific research is still in its early stages, and there are many potential future directions for further study. These include the development of more efficient and cost-effective synthesis methods, the exploration of its potential as a catalyst in the synthesis of polymers, and the investigation of its potential biochemical and physiological effects. Additionally, further studies are needed to understand the mechanisms of action of 2,5-Dichloro-4-(trifluoromethyl)toluene and to identify potential therapeutic applications.
Scientific Research Applications
2,5-Dichloro-4-(trifluoromethyl)toluene has several scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a solvent in the production of plastics and resins. In addition, 2,5-Dichloro-4-(trifluoromethyl)toluene is used as an additive in fuel and lubricant formulations, and as a catalyst in the synthesis of polymers.
properties
IUPAC Name |
1,4-dichloro-2-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-7(10)5(3-6(4)9)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFPGSUSOWPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(trifluoromethyl)toluene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

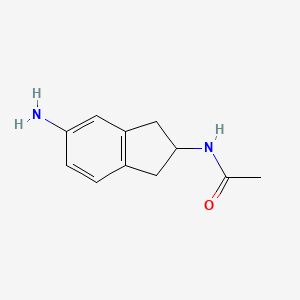
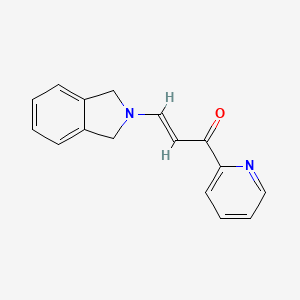
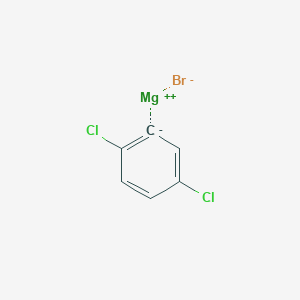
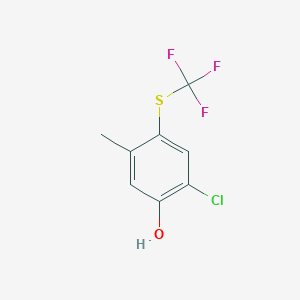
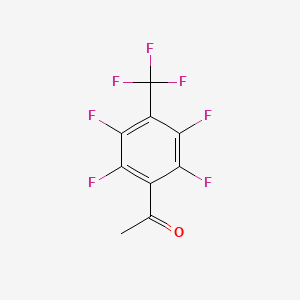
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)
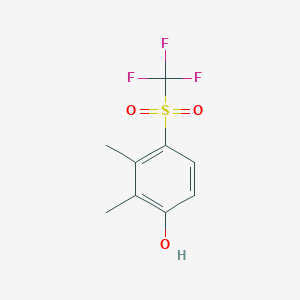
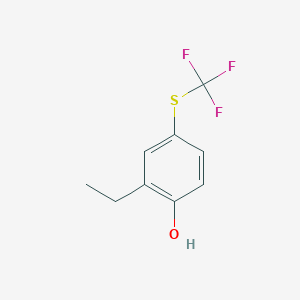

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
